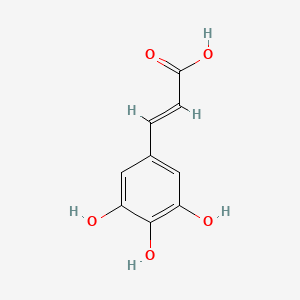

3,4,5-Trihydroxycinnamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research on Natural Occurrence and Advanced Isolation Methodologies for 3,4,5 Trihydroxycinnamic Acid

Elucidation of Plant Species and Organ-Specific Accumulation of THCA

The presence and concentration of 3,4,5-Trihydroxycinnamic acid in the plant kingdom are highly specific, with notable accumulation in certain species and organs. This section details the documented occurrences of THCA in select botanical sources.

Aspalathus linearis, commonly known as rooibos or red bush, is a South African plant from which a popular herbal tea is derived. sciforschenonline.org Rooibos tea is recognized for its rich and diverse profile of polyphenolic compounds, which contribute to its characteristic properties. sciforschenonline.orgresearchgate.net Among the various phenolic compounds, rooibos infusions contain phenolic acids. nih.gov While major flavonoids like aspalathin (B600219) and nothofagin (B1679979) are well-documented, the presence of other phenolic constituents, including derivatives of cinnamic acid, is also noted. sciforschenonline.orgnih.gov

The bark of birch trees, including Betula pubescens (downy birch), is a known source of a wide array of biologically active substances. ceon.rscabidigitallibrary.org The chemical composition of birch bark is complex, containing triterpenoids, flavonoids, and phenolic acids. researchgate.net While betulin (B1666924) and betulinic acid are the most prominent compounds in the outer bark, the presence of other phenolic constituents has also been reported. researchgate.netnih.gov

Studies on birch bark extracts have revealed the presence of various groups of chemical compounds, including hydroxycinnamic acids. cabidigitallibrary.org The specific composition can vary depending on the birch species and the extraction method used. researchgate.net Ethanol (B145695) extracts of Betula pubescens bark have been shown to contain compounds that can modulate immune responses, highlighting the biological relevance of its chemical constituents. nih.gov Further research into the detailed phenolic profile of Betula pubescens bark is ongoing to fully characterize its components.

This compound and other hydrocinnamic acids can be found in the environment as a result of the natural breakdown of plant materials. nih.gov These compounds play a role in plant-plant and plant-microbe interactions within the rhizosphere. nih.gov The decomposition of plant residues releases a variety of phenolic compounds, including hydrocinnamic acid derivatives, into the soil. nih.gov This natural release is a key aspect of allelopathy, where compounds exuded by one plant can affect the growth of another.

The shikimic acid pathway is the biosynthetic route for phenylpropanoids in plants, which are precursors to hydrocinnamic acids. nih.govnih.gov Phenylalanine, an output of this pathway, is converted to cinnamic acid and subsequently to other derivatives. nih.gov Therefore, the presence of this compound in the environment can be attributed to its release from decaying plant matter, where it originates from these fundamental biosynthetic processes.

Development and Optimization of Advanced Extraction Techniques for THCA from Complex Natural Matrices

The efficient isolation of this compound from its natural sources requires sophisticated extraction methodologies. This section explores the application of several advanced techniques for this purpose.

Supercritical Fluid Extraction (SFE) is a green and sustainable technique that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO₂), for the extraction of bioactive compounds. ajgreenchem.comnih.gov This method is advantageous due to the low viscosity and high diffusivity of supercritical fluids, which allows for efficient penetration into the plant matrix. nih.gov The solvating power of SC-CO₂ can be manipulated by altering pressure and temperature, enabling selective extraction. nih.govnih.gov

For polar compounds like phenolic acids, the efficiency of SFE with pure CO₂ can be limited. researchgate.net The addition of a co-solvent, such as ethanol, can significantly enhance the extraction yield of polar compounds by increasing the polarity of the supercritical fluid. researchgate.netcsic.es The optimization of SFE parameters, including pressure, temperature, and co-solvent percentage, is crucial for maximizing the recovery of target compounds like THCA. nih.govcsic.es

Table 1: Supercritical Fluid Extraction (SFE) Parameters and Effects

| Parameter | General Range | Effect on Extraction |

| Pressure | 80–655 bar nih.gov | Increased pressure generally increases solvent density and solvating power. ajgreenchem.com |

| Temperature | 25–120 °C nih.gov | Can have opposing effects; increases vapor pressure of solutes but decreases solvent density. nih.gov |

| Co-solvent | 5-10% Ethanol researchgate.netcsic.es | Increases the polarity of SC-CO₂, enhancing the extraction of polar compounds. researchgate.net |

This table provides a general overview of SFE parameters. Specific optimal conditions vary depending on the target compound and the natural matrix.

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are two other advanced methods that offer significant advantages over conventional extraction techniques, including reduced extraction time and solvent consumption. nih.govnih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample, which disrupts the plant cell walls and facilitates the release of bioactive compounds. nih.gov Key parameters that influence MAE efficiency include microwave power, extraction time, solvent type and concentration, and the solvent-to-sample ratio. nih.govnih.gov For instance, in the extraction of phenolic compounds from hawthorn, optimal conditions were found to be a temperature of 65°C and an ethanol concentration of 60%. nih.gov Prolonged extraction times or excessive microwave power can lead to the degradation of thermolabile compounds. nih.govresearchgate.net

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the target compounds into the solvent. nih.gov The effectiveness of UAE is influenced by factors such as ultrasonic frequency, extraction time, solvent-to-sample ratio, and solvent concentration. nih.gov Studies have shown that UAE can significantly increase the yield of phenolic compounds compared to traditional methods. nih.gov For example, an ultrasonic frequency of 20 kHz has been effectively used for the extraction of plant bioactive components. nih.gov

Table 2: Comparison of Advanced Extraction Techniques

| Technique | Principle | Key Advantages |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | Green solvent, high selectivity, mild operating temperatures. ajgreenchem.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Reduced extraction time, lower solvent consumption. nih.govresearchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Shorter extraction times, increased yield, less solvent usage. nih.govasianpubs.org |

This table summarizes the main principles and advantages of the discussed advanced extraction techniques.

Green Chemistry Approaches in THCA Extraction

In recent years, the principles of green chemistry have been increasingly applied to the extraction of natural products, aiming to minimize environmental impact by reducing solvent and energy consumption. These advanced techniques offer significant advantages over conventional methods like maceration or Soxhlet extraction. nih.gov

Modern green extraction methodologies applicable to phenolic acids like this compound include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and sample mixture. nih.gov The resulting internal pressure buildup within the plant cells leads to the rupture of cell walls, facilitating the release of bioactive compounds into the solvent. MAE significantly shortens extraction times and reduces solvent volume compared to traditional methods. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls generates microjets that disrupt the cellular structure, enhancing mass transfer and improving extraction efficiency. nih.gov This method is known for its effectiveness at lower temperatures, which helps to preserve thermolabile compounds.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov In its supercritical state, CO2 possesses properties of both a liquid and a gas, allowing it to effuse through solid materials easily while retaining a high solvating power. The solvent strength can be finely tuned by altering pressure and temperature. A key advantage of SFE is that the solvent can be easily removed by depressurization, leaving a solvent-free extract. nih.gov

Deep Eutectic Solvents (DES): Representing a new generation of green solvents, DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, have low toxicity, and their physicochemical properties can be tailored for specific applications. Research has demonstrated their effectiveness in extracting phenolic compounds, where the addition of a certain percentage of water can enhance extraction efficiency. mdpi.com

Table 1: Overview of Green Extraction Methodologies

| Extraction Technique | Principle | Key Advantages |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and sample matrix. nih.gov | Reduced extraction time, lower solvent consumption, increased yield. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | High efficiency, reduced processing time, suitable for heat-sensitive compounds. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure (e.g., CO2) as a tunable solvent. nih.gov | Low toxicity, minimal residue, produces solvent-free extracts. nih.gov |

| Deep Eutectic Solvents (DES) | A mixture of components forming a low-melting-point solvent with tunable properties. mdpi.com | Often biodegradable, low cost, high extraction efficiency for phenolic compounds. mdpi.com |

Research on High-Purity Isolation and Purification Strategies for THCA

Following initial extraction, the isolation and purification of target compounds to a high degree of purity is essential for their use as analytical standards and for detailed scientific research. tautobiotech.comextrasynthese.com Advanced chromatographic techniques are central to achieving this goal.

A particularly effective method for the preparative separation of natural products is High-Speed Counter-Current Chromatography (HSCCC) . tautobiotech.comnih.gov HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix. This eliminates the problem of irreversible adsorption of the sample onto a solid support, which can lead to sample loss and low recovery in traditional column chromatography. tautobiotech.com

Research on the purification of compounds from medicinal herbs like Rheum officinale has successfully demonstrated the power of HSCCC for isolating various active components, including cinnamic acid, to a purity of over 98%. tautobiotech.comnih.gov The methodology often involves:

Selection of a Two-Phase Solvent System: A suitable pair of immiscible liquids is chosen to act as the stationary and mobile phases.

pH-Gradient Elution: A continuous pH gradient is employed for the mobile phase. This technique is highly effective for separating acidic or basic compounds, as it subtly alters their partition coefficients, allowing for high-resolution separation of components within a complex mixture. tautobiotech.com

Fraction Collection and Analysis: Fractions are collected as they elute from the column. The purity of the target compound in each fraction is then determined using an analytical method such as High-Performance Liquid Chromatography (HPLC). tautobiotech.comnih.gov

Structure Identification: The chemical structure of the purified compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR). tautobiotech.com

This approach allows for the efficient isolation of multiple high-purity compounds from a single crude extract in one operation.

Table 2: High-Purity Isolation Strategy for Cinnamic Acid Derivatives

| Technique | Principle | Source Example | Achieved Purity | Analytical Verification |

| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. tautobiotech.com | Crude extract of Rheum officinale Baill. tautobiotech.comnih.gov | >98% for cinnamic acid and other components. tautobiotech.comnih.gov | High-Performance Liquid Chromatography (HPLC). tautobiotech.comnih.gov |

Biosynthesis and Biotechnological Production Pathways of 3,4,5 Trihydroxycinnamic Acid

Enzymatic Elucidation of THCA Biosynthetic Pathways

The natural formation of 3,4,5-Trihydroxycinnamic acid is primarily understood in the context of its relationship with other significant plant metabolites, particularly gallic acid.

Investigation of THCA Formation as an Intermediate in Gallic Acid Biosynthesis

The biosynthesis of gallic acid, a fundamental component of hydrolyzable tannins, has been a subject of extensive research, with multiple pathways having been proposed. researchgate.netresearchgate.net One of these proposed routes involves the formation of THCA as a key intermediate. researchgate.netresearchgate.netelectronicsandbooks.com However, evidence suggests that the major pathway to gallic acid in many plants and fungi proceeds through the direct dehydrogenation of a shikimate pathway intermediate, 3-dehydroshikimic acid. researchgate.netutu.fiwikipedia.org

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the synthesis of aromatic amino acids and other phenolic compounds. wikipedia.orgslideshare.netnih.gov This seven-step pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.govfrontiersin.org

Regardless of the specific route to gallic acid, the biosynthesis is fundamentally dependent on the shikimate pathway. researchgate.net In the context of the pathway involving THCA, the shikimate pathway first produces aromatic amino acids like L-phenylalanine. electronicsandbooks.com Phenylalanine is then converted to cinnamic acid, which undergoes a series of hydroxylation steps to eventually form this compound. researchgate.net However, tracer experiments have indicated that the carbon skeleton of gallic acid is more directly derived from an earlier intermediate of the shikimate pathway, such as 3-dehydroshikimate, rather than through the phenylpropanoid pathway involving THCA. researchgate.netresearchgate.net

A specific mechanism proposed for the conversion of THCA to gallic acid is through a pathway analogous to fatty acid beta-oxidation. researchgate.netresearchgate.net This catabolic process involves the sequential shortening of a carbon chain. wikipedia.orgaocs.org In this proposed route, the propanoic acid side chain of THCA would be cleaved to yield the benzoic acid structure of gallic acid.

The theoretical steps would include:

Oxidation: Formation of a double bond in the side chain.

Hydration: Addition of a water molecule across the double bond.

Oxidation: Conversion of the resulting hydroxyl group to a keto group.

Thiolysis: Cleavage of the side chain, releasing a two-carbon unit and leaving the gallic acid molecule. wikipedia.orgaocs.org

Despite being a chemically plausible route, experimental evidence supporting this pathway as a major contributor to gallic acid biosynthesis in organisms like Rhus typhina is weak. researchgate.netelectronicsandbooks.com Studies using labeled precursors showed very low incorporation of the label from phenylalanine (a precursor to THCA) into the carboxyl group of gallic acid, suggesting this pathway is not the primary route. researchgate.netresearchgate.netelectronicsandbooks.com

Studies on Hydroxylation Enzymes Involved in THCA Formation (e.g., p-Hydroxyphenylacetate Hydroxylase)

The synthesis of THCA from simpler phenylpropanoid precursors requires specific hydroxylation enzymes that add hydroxyl (-OH) groups to the aromatic ring. Several classes of hydroxylases, including flavin-dependent monooxygenases, are capable of catalyzing such reactions. researchgate.netsemanticscholar.org

A key enzyme studied for this purpose is p-hydroxyphenylacetate 3-hydroxylase (HPAH), a two-component flavin-dependent monooxygenase. acs.orgmdpi.com The HPAH system from Acinetobacter baumannii consists of an oxygenase component (C₂) and a reductase component. acs.orgnih.gov Research has shown that this enzyme can catalyze the synthesis of THCA from p-coumaric acid. semanticscholar.orgacs.org The wild-type enzyme first hydroxylates p-coumaric acid to produce caffeic acid and can then perform a second hydroxylation to form THCA, although the latter step is inefficient. semanticscholar.orgacs.org

To enhance the catalytic efficiency for THCA production, rational protein engineering has been employed. Site-directed mutagenesis studies on the oxygenase component of HPAH have yielded variants with significantly improved performance. acs.orgresearchgate.net

| Enzyme Variant | Source Organism | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Wild-Type HPAH | Acinetobacter baumannii | p-Coumaric Acid | Caffeic Acid, 3,4,5-THCA | Can catalyze the synthesis of THCA, but the conversion is inefficient and incomplete. | semanticscholar.orgacs.org |

| Y398S Mutant | Acinetobacter baumannii | p-Coumaric Acid | 3,4,5-THCA | Significantly more effective than the wild-type; achieves complete bioconversion of p-coumaric acid to THCA within 180 minutes. | acs.orgresearchgate.net |

| Wild-Type HPAH | Acinetobacter baumannii | Caffeic Acid | 3,4,5-THCA | Wild-type enzyme can hydroxylate caffeic acid to produce THCA. | semanticscholar.org |

Microbial and Enzymatic Bioconversion for THCA Production

Leveraging the power of enzymes and microbial systems offers a promising and environmentally friendly alternative to chemical synthesis for producing valuable compounds like THCA.

Biocatalytic Synthesis of THCA from Precursors (e.g., p-Coumaric Acid, Caffeic Acid)

The direct use of isolated or engineered enzymes provides a powerful method for producing THCA from readily available precursors. The biocatalytic conversion of both p-coumaric acid and caffeic acid into 3,4,5-THCA has been successfully demonstrated using the p-hydroxyphenylacetate 3-hydroxylase (HPAH) system. acs.orgresearchgate.net

The process using p-coumaric acid as the starting substrate involves a two-step sequential hydroxylation on the same enzyme. The first hydroxylation converts p-coumaric acid into caffeic acid, which remains in the active site and subsequently undergoes a second hydroxylation at the 5-position to yield THCA. semanticscholar.org While the wild-type HPAH from Acinetobacter baumannii can perform this reaction, its efficiency is limited. acs.org

The development of engineered enzyme variants has been crucial for making this bioconversion process viable. The Y398S mutant of the HPAH oxygenase component, for instance, dramatically improves the rate and yield of THCA from p-coumaric acid. acs.orgresearchgate.net Studies have also shown that the stability and yield of the final product can be significantly enhanced by including ascorbic acid in the reaction mixture, which helps to protect the highly reactive trihydroxyphenolic products from oxidation. acs.org

| Substrate | Biocatalyst (Enzyme) | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| p-Coumaric Acid | Wild-Type HPAH from A. baumannii | Enzymatic Bioconversion | Inefficient synthesis of 3,4,5-THCA. | acs.orgresearchgate.net |

| p-Coumaric Acid | Engineered HPAH (Y398S mutant) | Enzymatic Bioconversion | Complete conversion to 3,4,5-THCA within 180 minutes. | acs.org |

| Caffeic Acid | Engineered HPAH (Y398S mutant) | Enzymatic Bioconversion | Can be used as a substrate for semi-large scale reaction to produce 3,4,5-THCA. | researchgate.net |

Rational Engineering of Enzymes for Enhanced THCA Bioproduction (e.g., Site-Directed Mutagenesis of AbHpaB Y398S)

Rational engineering of enzymes through techniques like site-directed mutagenesis represents a targeted approach to improving the efficiency and substrate specificity of biocatalysts for desired reactions. This method involves making specific, predetermined changes to the amino acid sequence of an enzyme to alter its properties. By modifying the genetic code of an enzyme, researchers can enhance its catalytic activity, stability, or ability to act on non-native substrates, thereby optimizing it for specific biotechnological applications.

A notable example of this strategy is in the production of this compound (THCA). Researchers have successfully employed a genetically engineered variant of p-hydroxyphenylacetate hydroxylase (HPAH), specifically the Y398S mutant, to efficiently synthesize THCA. researchgate.net The Y398S variant, created through site-directed mutagenesis, demonstrated the ability to convert p-coumaric acid into THCA with reasonable efficacy. researchgate.net This engineered enzyme was also effective in producing THCA from caffeic acid that had been extracted from industrial waste streams. researchgate.net This application of a rationally designed enzyme highlights its potential to create high-value medicinal compounds from precursor molecules. researchgate.net

The table below summarizes the key aspects of this engineered enzyme system.

| Engineered Enzyme | Original Substrate | Engineered Reaction | Key Mutation | Application |

| p-hydroxyphenylacetate hydroxylase (HPAH) | p-hydroxyphenylacetate | p-coumaric acid → 3,4,5-THCA | Y398S | Biocatalytic production of THCA |

| Caffeic acid → 3,4,5-THCA |

Sustainable Biorefinery Approaches for THCA Production from Biomass Feedstocks (e.g., Palm Oil Mill Effluent)

Sustainable biorefinery models aim to convert biomass and industrial waste streams into valuable products, aligning with the principles of a circular economy. digitellinc.comresearchgate.net This approach is particularly relevant for the production of specialty chemicals like this compound (THCA), where agricultural or industrial byproducts can be used as low-cost, renewable starting materials.

Palm Oil Mill Effluent (POME), a major waste product of the palm oil industry, has been identified as a viable and sustainable feedstock for producing THCA. researchgate.netnih.gov POME is a highly polluting wastewater generated in large volumes, and its effective treatment is an environmental necessity. nih.govrepec.org However, POME is also rich in organic compounds, including phenolic acids such as p-coumaric acid and caffeic acid, which are direct precursors for THCA synthesis. researchgate.net

Research has demonstrated a successful protocol for extracting these precursor phenolic acids from POME and converting them into THCA using biocatalytic methods. researchgate.net This process not only provides a method for producing a high-value antioxidant but also offers a "win-win" strategy for managing POME, turning a potential environmental pollutant into a resource. researchgate.netnih.gov The utilization of POME for THCA production represents a green and sustainable approach that can reduce production costs and enhance the economic viability of the palm oil industry by creating value from waste. researchgate.netrepec.org This integrated approach of waste valorization is a core concept of modern biorefineries. digitellinc.com

The table below illustrates the potential of POME as a biorefinery feedstock.

| Feedstock | Key Components | Potential Product | Sustainability Benefit |

| Palm Oil Mill Effluent (POME) | p-coumaric acid, Caffeic acid | This compound (THCA) | Valorization of industrial waste, pollution reduction |

| High organic and nutrient content | Biofuels (biomethane, biohydrogen) | Production of renewable energy |

Genetic and Metabolic Engineering Strategies for THCA Overproduction in Model Organisms

The overproduction of valuable plant-derived compounds like this compound (THCA) in microbial hosts is a central goal of metabolic engineering. Model organisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen as production platforms due to their well-understood genetics, rapid growth, and amenability to genetic manipulation. springernature.comnih.govnih.gov The general strategy involves redesigning the organism's metabolism to channel carbon flow from central metabolism toward the target molecule.

While specific examples of engineering for THCA overproduction are emerging, the established strategies for producing other complex molecules like cannabinoids and various acids in these hosts provide a clear blueprint. nih.govnih.govresearchgate.net Key strategies include:

Heterologous Gene Expression: Introducing genes from other species (e.g., plants or other bacteria) to create a novel biosynthetic pathway in the host. nih.govacs.org For THCA production, this would involve expressing enzymes capable of hydroxylating precursors like caffeic acid.

Precursor Pathway Engineering: Enhancing the native metabolic pathways that supply the necessary starting materials. THCA is derived from the shikimate pathway, so engineering would focus on increasing the pool of precursors like L-tyrosine and L-phenylalanine. This often involves expressing feedback-resistant versions of key enzymes to prevent the cell's natural regulatory mechanisms from shutting down production. embopress.org

Blocking Competing Pathways: Deleting genes that encode for enzymes that divert precursors into competing metabolic pathways. embopress.orgnih.gov For instance, genes responsible for the degradation of intermediates or the synthesis of competing products might be knocked out to maximize the flux towards THCA. nih.gov

Optimization of Fermentation Conditions: Fine-tuning process parameters such as nutrient feeds, pH, and aeration during cultivation to support high-density cell growth and maximize product yield. researchgate.netembopress.org Fed-batch cultivation is a common approach to achieve high titers of the desired product. researchgate.netembopress.org

These approaches, often used in combination, constitute a systems metabolic engineering approach, which has been successfully used to achieve high-yield production of various biochemicals in engineered microbes. embopress.org

Chemical Synthesis and Derivatization Research of 3,4,5 Trihydroxycinnamic Acid

Exploration of Diverse Chemical Synthesis Routes for THCA

The synthesis of the fundamental cinnamic acid structure can be achieved through several established organic reactions. The Perkin reaction and Knoevenagel condensation, both starting from a corresponding benzaldehyde, are common and direct methods for creating the propenoic acid fragment attached to the aromatic ring. nih.gov In the context of THCA, this would involve 3,4,5-trihydroxybenzaldehyde (B28275) as the starting material.

Another approach involves the use of protecting groups to temporarily block the reactive hydroxyl groups on the aromatic ring, allowing for selective reactions on other parts of the molecule. For instance, a synthesis could start with 3,4,5-tribenzyloxybenzoic acid, where the hydroxyl groups are protected as benzyl (B1604629) ethers. This protected acid can then undergo reactions to introduce the propenoic acid side chain, followed by deprotection to yield the final THCA product. google.com

Microwave-assisted synthesis has also emerged as a valuable technique to improve reaction efficiency and yields. For example, the synthesis of similar hydroxycinnamic acids has been achieved with excellent yields at 90°C using microwave irradiation, which helps to limit the undesirable side reaction of decarboxylation that can occur at higher temperatures. nih.gov

Synthesis and Characterization of Novel THCA Derivatives

The chemical versatility of THCA allows for the synthesis of a wide array of derivatives through modification of its carboxylic acid and phenolic hydroxyl groups.

Esterification of the Carboxylic Acid Moiety (e.g., Ethyl and Diethyl Esters)

Esterification of the carboxylic acid group of cinnamic acids is a common derivatization strategy. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a frequently employed method. sapub.org For THCA, reaction with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield the ethyl ester of 3,4,5-trihydroxycinnamic acid. Similarly, other alcohols can be used to produce a variety of esters.

The synthesis of a decyl ester of this compound has been reported, highlighting the potential for creating derivatives with varying lipophilicity. glpbio.comsigmaaldrich.comkeyorganics.net The characterization of these ester derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure.

Modification of Phenolic Hydroxyl Groups (e.g., Ethers, Thionoesters)

The three phenolic hydroxyl groups on the aromatic ring of THCA offer multiple sites for modification. These hydroxyl groups can be converted into ethers, for example, by reaction with an alkyl halide in the presence of a base. This modification can alter the solubility and electronic properties of the molecule.

While specific examples for thionoester synthesis from THCA are less commonly detailed, the general principle involves the conversion of a hydroxyl group to a thionoester functionality. This type of derivatization can significantly impact the chemical reactivity and biological activity of the parent compound.

Synthesis of Polymeric and Conjugated THCA Derivatives

Cinnamic acid and its derivatives, including THCA, are valuable building blocks for the synthesis of advanced polymers. rsc.org The presence of the carboxylic acid and phenolic hydroxyl groups allows for their incorporation into polyesters, polyamides, and other polymeric structures. These polymers can exhibit a range of properties and have potential applications in various fields.

Conjugation of THCA to other molecules is another area of active research. For example, amides can be formed by coupling the carboxylic acid of THCA with amines. This approach has been used to synthesize derivatives of other hydroxycinnamic acids with biogenic amines like serotonin (B10506) and dopamine. nih.gov Such conjugations can lead to hybrid molecules with combined or enhanced properties.

Chemoenzymatic Synthesis Approaches for THCA and its Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. This approach can be particularly useful for the synthesis of THCA and its analogs, offering advantages in terms of stereoselectivity and milder reaction conditions.

Enzymes such as lipases can be employed for selective acylation or deacylation steps in the synthesis of THCA derivatives. nih.gov For instance, a lipase (B570770) could be used to selectively esterify one of the hydroxyl groups, a transformation that would be challenging to achieve with traditional chemical methods. The use of one-pot multienzyme glycosylation reactions has been demonstrated for the synthesis of related glycolipids, suggesting the potential for enzymatic methods to be applied to the glycosylation of THCA. nih.gov

While specific, detailed protocols for the complete chemoenzymatic synthesis of THCA are still emerging, the principles have been established in the synthesis of similar compounds. For example, the chemoenzymatic synthesis of 3'-azido-3'-deoxy-5-methyluridine from D-xylose demonstrates the power of combining chemical and enzymatic steps to achieve a target molecule in good yield. nih.gov

Structure Activity Relationship Sar Studies of 3,4,5 Trihydroxycinnamic Acid and Its Derivatives

Influence of Hydroxyl Group Number and Position on Biological Activities

The number and arrangement of hydroxyl (-OH) groups on the phenolic ring are primary determinants of the biological activity of cinnamic acid derivatives. mdpi.com An increase in the number of hydroxyl groups generally correlates with enhanced antioxidant activity. mdpi.comnih.gov This is attributed to the increased capacity for hydrogen atom donation, which neutralizes free radicals. nih.govresearchgate.net

For instance, studies comparing cinnamic acid and its hydroxylated derivatives have shown a clear trend in antioxidant efficacy. Caffeic acid (3,4-dihydroxycinnamic acid) and 3,4,5-trihydroxycinnamic acid (THCA) exhibit significantly stronger antioxidant properties than p-coumaric acid (4-hydroxycinnamic acid) and cinnamic acid itself. mdpi.comnih.gov The presence of adjacent hydroxyl groups, as seen in the catechol structure of caffeic acid and the galloyl group of THCA, is particularly important for potent radical scavenging. core.ac.uk These vicinal hydroxyls can form stable ortho-quinones after donating a hydrogen atom, which contributes to their superior antioxidant capacity. nih.gov

A study investigating the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of various hydroxycinnamic acids found the following order of decreasing activity: caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. nih.gov Another study reported that THCA has the strongest DPPH radical scavenging activity among free hydroxycinnamic acids and their alkyl esters. herbmedpharmacol.com In fact, THCA was found to be a more potent xanthine (B1682287) oxidase inhibitor than both sinapic acid and caffeic acid, an effect attributed to its ability to form an additional hydrogen bond with the enzyme's active site. herbmedpharmacol.com

The position of the hydroxyl groups also influences activity. For example, in di- and tri-hydroxyphenolic acids, the number of hydroxyl groups and the type of alkyl spacer between the carboxylic acid and the aromatic ring are critical for antioxidant activity. researchgate.net

| Compound | Number of Hydroxyl Groups | Antioxidant Activity (DPPH Radical Scavenging) |

|---|---|---|

| p-Coumaric acid | 1 | Low |

| Caffeic acid | 2 | High |

| Ferulic acid | 1 (and 1 methoxy (B1213986) group) | Moderate |

| Sinapic acid | 1 (and 2 methoxy groups) | Moderate-High |

| This compound (THCA) | 3 | Very High |

Impact of Side Chain Modifications and Esterification on Potency and Selectivity (e.g., COX inhibition, Antioxidant Activity)

Modifications to the acrylic acid side chain and esterification of the carboxylic acid group can significantly modulate the biological activity of this compound and its analogs. These changes can affect properties like lipophilicity, which in turn influences cell membrane permeability and interaction with biological targets. uc.pt

Cyclooxygenase (COX) Inhibition:

SAR studies on cinnamic acid derivatives have revealed key features for COX inhibition. For instance, the presence of an amide group and a trisubstituted aromatic ring with a 3,5-di-tert-butyl-4-hydroxyl pattern, combined with a double bond in the side chain, are important for COX-2 inhibition. doi.org In a study of trisubstituted hexylamides, the 3,5-di-tert-butyl-4-hydroxyl substituted compound showed the best COX-1 inhibitory activity, followed by the 3,5-dimethoxy-4-hydroxyl and then the 3,4,5-trihydroxyl derivative. doi.org Interestingly, the absence of the α,β-double bond in the side chain, coupled with a trisubstituted ring containing two methoxy groups and one hydroxyl group, also appears to favor COX-1 inhibition. doi.org

Antioxidant Activity:

Esterification of the carboxylic acid group of phenolic acids can alter their antioxidant properties. Generally, esters of phenolic acids are more effective antioxidants in lipid-based systems due to their increased lipophilicity. researchgate.net For example, the antioxidant activity of ferulic acid esters in an ethanol-buffer solution of linoleic acid was found to increase with esterification. nih.gov The chain length of the alkyl ester can also play a role; hexyl, octyl, and 2-ethyl-1-hexyl ferulates were more active than other alkyl ferulates in inhibiting lipid peroxidation. nih.gov Similarly, esters of 3,4-dihydroxyphenolic acids, such as protocatechuic and caffeic acids, demonstrated higher antioxidant activities than their corresponding free acids. researchgate.net A decyl ester of this compound has been identified as a potent inhibitor of pancreatic lipase (B570770) and lipid accumulation. glpbio.com However, in some aqueous-based assays, the free acids show higher scavenger activity than their ester derivatives. nih.gov

| Compound | Modification | Effect on Antioxidant Activity in Lipid Systems |

|---|---|---|

| Ferulic acid | Esterification | Increased activity nih.gov |

| Caffeic acid | Esterification (methyl ester) | High activity agriculturejournals.cz |

| Protocatechuic acid | Esterification | Increased activity researchgate.net |

| This compound | Esterification (decyl ester) | Potent inhibitor of lipid accumulation glpbio.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for THCA Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For phenolic compounds like this compound and its analogs, QSAR models are valuable tools for predicting their antioxidant activity and guiding the design of new, more potent derivatives. nih.govnih.gov

These models often utilize various molecular descriptors that quantify different aspects of a molecule's structure. Key descriptors for phenolic antioxidants include:

Electronic properties: Such as the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP). researchgate.net A lower BDE indicates that the hydrogen atom is more easily donated, which is a key step in the radical scavenging mechanism. wikipedia.org

Lipophilicity: Represented by parameters like LogP, which influences how a molecule distributes between fatty and aqueous environments. researchgate.net

Steric parameters: Which describe the size and shape of the molecule.

Topological indices: Which are numerical descriptors derived from the molecular graph.

Studies have shown that the antioxidant activities of phenolic compounds are strongly correlated with the number and position of hydroxyl groups. nih.govnih.gov QSAR models have been successfully developed for various phenolic acids, demonstrating a robust relationship between their structural features and radical scavenging activities. nih.gov For example, a QSAR study on a series of phenolic compounds found that a model incorporating BDE and IP could effectively predict their antioxidant activity. researchgate.net The development of 3D-QSAR models, which consider the three-dimensional structure of the molecules, can provide even more detailed insights into the structural requirements for activity. nih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to THCA Scaffold

The scaffold of this compound serves as a promising starting point for the development of new therapeutic agents. Both ligand-based and structure-based drug design strategies are employed to optimize the activity of this scaffold. slideshare.netresearchgate.net

Ligand-Based Drug Design:

This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Key ligand-based methods include:

Pharmacophore modeling: This involves identifying the essential structural features (the pharmacophore) required for a molecule to bind to a specific target and elicit a biological response. For the THCA scaffold, the key pharmacophoric features would likely include hydrogen bond donors (the hydroxyl groups) and an aromatic ring.

3D-QSAR: As discussed previously, this method develops a quantitative relationship between the 3D structure of a series of ligands and their activity. nih.gov

By analyzing a set of known active and inactive molecules, a pharmacophore model or a 3D-QSAR model can be generated. These models can then be used to virtually screen large compound libraries to identify new potential drug candidates with the desired activity profile.

Structure-Based Drug Design:

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design can be employed. nih.govtemple.edu This powerful approach involves:

Molecular docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. temple.edu Docking studies of THCA and its derivatives into the active sites of enzymes like xanthine oxidase have provided valuable insights into their binding modes and helped to explain their inhibitory activity. herbmedpharmacol.com For example, the superior inhibitory potency of THCA against xanthine oxidase compared to caffeic and sinapic acids was attributed to its ability to form an additional hydrogen bond within the enzyme's active site. herbmedpharmacol.com

De novo design: This involves designing novel ligands that are complementary in shape and chemical properties to the target's binding site.

Analytical Research and Method Development for 3,4,5 Trihydroxycinnamic Acid

Development of Advanced Chromatographic Methods for THCA Quantification

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of THCA.

HPLC-DAD: This method is widely used for the analysis of phenolic compounds, including hydroxycinnamic acids, in plant extracts. d-nb.infocabidigitallibrary.org The separation is typically achieved on a C18 reversed-phase column with a gradient elution system. d-nb.infocabidigitallibrary.org The mobile phase often consists of an acidified aqueous solution (e.g., with acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). d-nb.infocabidigitallibrary.orgjocpr.com Detection by DAD allows for the monitoring of the analyte at its maximum absorption wavelength, providing specificity. For many hydroxycinnamic acids, the detection wavelength is set around 330 nm. d-nb.info

A study detailing the analysis of hydroxycinnamic acids in a mixture of Saussurea grandifolia and Taraxacum coreanum extracts utilized an HPLC-DAD system with a C18 column. d-nb.info The gradient elution involved a mobile phase of 0.5% acetic acid in water and acetonitrile, with a flow rate of 1.0 mL/min. d-nb.info

LC-MS/MS: For higher sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice. nih.govyoutube.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, which significantly reduces matrix interference. youtube.comchildrensmercy.org

For instance, a UHPLC-QqQ-MS/MS method was developed for analyzing microbial-derived grape polyphenol metabolites. nih.gov This method employed a binary mobile phase of 0.2% acetic acid in water and 0.1% acetic acid in acetonitrile with a flow rate of 0.3 mL/min. nih.gov Sample preparation for biological fluids often involves liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte. nih.govnih.gov

Spectroscopic Characterization Techniques for THCA Identification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of THCA.

FT-IR and FT-Raman Spectroscopy: Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy provide information about the functional groups present in the molecule. In the FT-IR spectrum of THCA, characteristic bands for the hydroxyl (ν(OH)ar) and carbonyl (ν(C=O)) groups are observed. nih.gov Specifically, two bands appear for the hydroxyl groups at approximately 3515 cm⁻¹ and 3403 cm⁻¹. nih.gov FT-Raman spectroscopy offers complementary information, with intense bands typically observed in the regions of 1150-1360 cm⁻¹ and 1650-1590 cm⁻¹. wallonie.be

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy is used to determine the wavelength of maximum absorption (λmax), which is useful for detection in HPLC-DAD systems. The UV spectrum of THCA dissolved in methanol shows characteristic absorption bands. nih.govresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the definitive structural confirmation of THCA. nih.govmdpi.com The chemical shifts in the NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.govrsc.org

Method Validation Protocols for Research Applications

To ensure the reliability and reproducibility of analytical data, methods for THCA quantification must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). d-nb.infodemarcheiso17025.com Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. It is typically evaluated by analyzing a series of standard solutions at different concentrations. d-nb.infopensoft.net A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be close to 1. d-nb.info

Specificity: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. d-nb.infonih.gov This is often confirmed by comparing the retention times and UV spectra of the analyte in standard solutions and in sample matrices. d-nb.infonih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pensoft.netsepscience.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.netsepscience.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. pensoft.netsepscience.comtbzmed.ac.ir For example, LOD can be calculated as 3.3 * (standard deviation of the intercept / slope) and LOQ as 10 * (standard deviation of the intercept / slope). pensoft.netmdpi.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). d-nb.infonih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery percentage is calculated. d-nb.infomdpi.com

The following table summarizes typical validation parameters for HPLC methods used for the analysis of hydroxycinnamic acids.

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.99 | cabidigitallibrary.org |

| Precision (RSD%) | ≤ 2% | d-nb.info |

| Accuracy (Recovery %) | 90-110% | nih.govresearchgate.net |

| LOD | Signal-to-Noise Ratio of 3:1 | demarcheiso17025.com |

| LOQ | Signal-to-Noise Ratio of 10:1 | demarcheiso17025.com |

Challenges in Analytical Profiling of THCA in Complex Research Samples

The analytical profiling of THCA in complex matrices like plant extracts and biological fluids presents several challenges:

Matrix Interference: The presence of other structurally similar compounds can interfere with the chromatographic separation and detection of THCA, leading to inaccurate quantification. researchgate.net This is particularly challenging in plant extracts, which contain a multitude of phenolic compounds. mdpi.com

Low Concentrations: THCA may be present at very low concentrations in biological samples, requiring highly sensitive analytical methods like LC-MS/MS for detection and quantification. researchgate.net

Analyte Stability: THCA, like other phenolic compounds, can be susceptible to degradation due to factors like pH, temperature, and light. jocpr.com Therefore, proper sample handling and storage are crucial to ensure the integrity of the analyte.

Lack of Chromophores: Some compounds lack a UV-absorbing chromophore, making their detection by HPLC-UV challenging. researchgate.net While not a primary issue for THCA itself, this can be a problem for related compounds in a broader analytical profile.

Overcoming these challenges often requires careful method development, including optimization of sample preparation techniques to remove interferences, the use of highly selective and sensitive detectors, and ensuring the stability of the analyte throughout the analytical process. jocpr.comresearchgate.net

Metabolism and Pharmacokinetics Research of 3,4,5 Trihydroxycinnamic Acid in Non Human Biological Systems

In vitro Metabolic Stability Studies in Microsomal and Cellular Systems

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery, providing an early indication of its persistence in the body. This is often evaluated using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. hmdb.cawuxiapptec.com These assays measure the rate at which a compound is metabolized, typically reported as in vitro half-life (t½) and intrinsic clearance (CLint). wuxiapptec.com

While specific in vitro metabolic stability data for 3,4,5-Trihydroxycinnamic acid (THCA) in non-human microsomal or cellular systems are not extensively documented in publicly available literature, general principles of drug metabolism suggest that as a phenolic acid, it would likely undergo metabolism in the liver. For many compounds, in vitro data from monkey liver microsomes can be predictive of in vivo hepatic extraction ratios in monkeys. nih.gov The stability of a compound in these systems helps in classifying it as having a high or low extraction ratio, which in turn influences its oral bioavailability. nih.gov

Studies on other hydroxycinnamic acids, such as caffeic acid and ferulic acid, indicate that they are subject to metabolic transformation in various in vitro systems. mdpi.com It is plausible that THCA would exhibit similar behavior, undergoing enzymatic modifications in the presence of liver microsomes or hepatocytes. The primary reactions would likely involve conjugation of the hydroxyl groups (glucuronidation or sulfation) and potentially oxidation. The stability would be species-dependent, as observed with other compounds where metabolic rates can vary significantly between rat, mouse, and dog liver microsomes. mdpi.com

Below is an illustrative table showing potential metabolic stability parameters for a hypothetical compound with characteristics similar to THCA in liver microsomes from different species.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | > 60 | < 10 |

| Mouse | 45 | 25 |

| Dog | 30 | 40 |

| Monkey | 50 | 20 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Absorption: Following oral administration, hydroxycinnamic acids are generally absorbed from the stomach and small intestine. mdpi.com The acidic nature of THCA suggests that it could be absorbed in the stomach, with further absorption occurring in the intestines. The presence of multiple hydroxyl groups may influence its permeability across the intestinal wall.

Distribution: Once absorbed, THCA would enter the systemic circulation and be distributed to various tissues. The extent of distribution would depend on its plasma protein binding and physicochemical properties. Studies on other phenolic compounds show distribution to organs like the liver, kidneys, and lungs.

Metabolism: As indicated by in vitro concepts, the liver is expected to be the primary site of metabolism for THCA. The metabolic pathways would likely involve Phase I (oxidation) and Phase II (conjugation) reactions. Conjugation with glucuronic acid and sulfate (B86663) at the hydroxyl groups is a common metabolic route for phenolic compounds.

Excretion: The metabolites of THCA, being more water-soluble than the parent compound, would be primarily excreted in the urine. mdpi.com Some excretion of the parent compound and its metabolites may also occur via the bile into the feces. The rapid absorption and elimination observed with other small molecule drugs in rat models, such as tetrodotoxin, suggest that THCA might also have a relatively short residence time in the body. mdpi.comresearchgate.net

An illustrative ADME profile for a compound like THCA in a rat model is presented below.

| ADME Parameter | Value |

| Bioavailability (%) | Low to Moderate |

| Time to Maximum Plasma Concentration (Tmax, h) | 0.5 - 2 |

| Volume of Distribution (Vd, L/kg) | Moderate |

| Primary Route of Metabolism | Hepatic (Conjugation) |

| Primary Route of Excretion | Renal (Urine) |

This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of THCA Metabolites and Their Biological Activity in Model Organisms

Specific studies identifying the metabolites of this compound in non-human model organisms are scarce. However, based on the metabolism of structurally related compounds, several potential metabolites can be predicted. The primary metabolic transformations are expected to be methylation, glucuronidation, and sulfation of the hydroxyl groups, as well as reduction of the propenoic acid side chain.

For instance, studies on the bacterial degradation of the related compound 3,4,5-trimethoxycinnamic acid have shown that demethylation is a key step, leading to the formation of compounds like 3-O-methylgallic acid. nih.gov It is conceivable that in mammalian systems, similar O-methylation could occur, catalyzed by catechol-O-methyltransferase (COMT), although demethylation of a trihydroxy-substituted ring is also possible.

The biological activity of these potential metabolites is largely unexplored. However, it is known that the metabolic products of many phenolic compounds retain some biological activity, which can be similar to or different from the parent compound. For example, the anti-inflammatory and antioxidant properties of many flavonoids are altered upon metabolism. The metabolites of THCA would need to be synthesized or isolated and then tested in relevant bioassays to determine their activity.

Enzymatic Biotransformations of THCA in Microbial and Mammalian Systems (excluding human-specific studies)

Enzymatic biotransformation utilizes enzymes from microbial or mammalian sources to modify the structure of a chemical compound. This can lead to the production of novel derivatives with potentially improved properties.

In microbial systems, a wide range of enzymatic reactions can occur. extrasynthese.com For a compound like THCA, microbial enzymes could catalyze reactions such as hydroxylation, demethylation (if methoxy (B1213986) groups were present), glycosylation, and side-chain modifications. mdpi.comresearchgate.net For example, certain fungi are known to effectively O-demethylate and subsequently glycosylate flavonoid compounds. researchgate.net A study on Pseudomonas putida demonstrated the degradation of 3,4,5-trimethoxycinnamic acid, which involved cleavage of the side chain and demethylation of the aromatic ring. nih.gov This suggests that microbes possess the enzymatic machinery to transform the core structure of THCA.

In mammalian systems, the key enzymes involved in the biotransformation of phenolic compounds are the cytochrome P450 monooxygenases (for oxidation) and various transferases (for conjugation), such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes are abundant in the liver. hmdb.ca The biotransformation of THCA in mammalian systems would likely result in the formation of glucuronide and sulfate conjugates, which increases their water solubility and facilitates their excretion.

The following table lists some of the enzymes that could potentially be involved in the biotransformation of this compound in non-human systems.

| Enzyme Class | Potential Transformation | Biological System |

| Cytochrome P450 | Hydroxylation/Oxidation | Mammalian (Liver) |

| UDP-Glucuronosyltransferase | Glucuronidation | Mammalian (Liver) |

| Sulfotransferase | Sulfation | Mammalian (Liver) |

| Catechol-O-methyltransferase | O-methylation | Mammalian |

| Laccase/Peroxidase | Polymerization/Degradation | Microbial |

| Glycosyltransferase | Glycosylation | Microbial |

Interactions of 3,4,5 Trihydroxycinnamic Acid with Biological Macromolecules and Biomimetic Systems

Protein Binding Studies and Interaction Kinetics

The journey of a small molecule through the body is largely dictated by its interaction with transport proteins, with serum albumin being the most abundant and significant. The binding of a compound to albumin affects its distribution, half-life, and the concentration of its free, active form. While direct and extensive studies on the binding of 3,4,5-Trihydroxycinnamic acid to human serum albumin (HSA) are not widely available, a wealth of information on structurally related hydroxycinnamic acids and gallic acid provides a strong framework for understanding its likely behavior.

Phenolic compounds are known to form reversible complexes with plasma proteins through a combination of hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. nih.gov The binding of various hydroxycinnamic acid derivatives to bovine serum albumin (BSA), a protein structurally similar to HSA, has been investigated. These studies reveal that compounds like caffeic acid, ferulic acid, and sinapic acid quench the intrinsic tryptophan fluorescence of BSA, indicating the formation of a ground-state complex. scirp.org The binding affinities (Ka) for these interactions are typically in the range of 104 to 105 M-1, suggesting a moderate to strong interaction. scirp.orgnih.gov

Research on a series of hydroxycinnamic acid derivatives with BSA has shown that the binding affinity is influenced by the substitution pattern on the phenyl ring. The affinity was found to rank in the order: chlorogenic acid > caffeic acid > m-coumaric acid ≥ p-coumaric acid > ferulic acid > sinapic acid. nih.gov This suggests that the number and position of hydroxyl and methoxy (B1213986) groups play a crucial role in the strength of the interaction, likely through a combination of hydrogen bonding capacity and steric effects. nih.gov For instance, the steric hindrance from methoxy groups on ferulic and sinapic acids may lead to a slightly different and weaker binding mode compared to caffeic acid. nih.gov

Studies using competitive binding assays with site-selective probes have indicated that hydroxycinnamic acids typically bind to site I (the warfarin-binding site) in subdomain IIA of albumin. nih.gov This is a large hydrophobic cavity capable of accommodating a variety of ligands. nih.gov The interaction is primarily driven by hydrophobic forces and hydrogen bonding. nih.gov

Thermodynamic analyses of the binding of the related compound, gallic acid, to HSA in a membrane-mimetic environment revealed a negative enthalpy change (ΔH°) and a positive entropy change (ΔS°). This thermodynamic signature points towards the involvement of hydrophobic and electrostatic interactions in the binding process. nih.gov It is highly probable that this compound, with its three adjacent hydroxyl groups and a carboxylic acid function, engages in similar interactions with HSA.

Table 1: Binding Parameters of Selected Hydroxycinnamic Acids with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (Ka) (M-1) | Number of Binding Sites (n) | Primary Binding Forces | Binding Site |

|---|---|---|---|---|

| Caffeic Acid | ~1.3 x 105 | ~1 | Hydrophobic, Hydrogen Bonding | Site I (Subdomain IIA) |

| Ferulic Acid | ~0.6 x 105 | ~1 | Hydrophobic, Hydrogen Bonding | Site I (Subdomain IIA) |

| Sinapic Acid | ~1.4 x 105 | ~1 | Hydrophobic, Hydrogen Bonding | Site I (Subdomain IIA) |

| Chlorogenic Acid | ~2.9 x 105 | ~1 | Hydrophobic, Hydrogen Bonding | Site I (Subdomain IIA) |

Investigation of Membrane Interaction and Permeability in Model Systems

The ability of a compound to cross biological membranes is a critical determinant of its oral bioavailability and its capacity to reach intracellular targets. The passive diffusion of molecules across the lipid bilayer of cell membranes is often studied using biomimetic systems such as artificial membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular permeation. mdpi.comnih.gov This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. nih.gov

Studies on synthetic membranes have shown that membrane thickness and the physical state of the lipids (e.g., liquid-disordered vs. liquid-ordered or gel state) are determining factors for the permeability of small molecules. nih.gov The presence of sterols, like cholesterol, can significantly decrease membrane permeability by increasing lipid packing and membrane rigidity. nih.gov

The interaction of THCA with the membrane is likely to involve its phenolic hydroxyl groups and the carboxylic acid moiety. These groups can form hydrogen bonds with the phosphate (B84403) head groups of phospholipids. The aromatic ring may also have hydrophobic interactions with the acyl chains of the lipids within the bilayer. While these interactions are crucial for the compound to associate with the membrane, a very strong interaction could also hinder its translocation across the bilayer. Further research utilizing model systems like liposomes and PAMPA is necessary to quantify the permeability of this compound and to fully understand its mode of interaction with lipid membranes.

Complexation Studies with Carbohydrates, Lipids, and Nucleic Acids in Research Contexts

Beyond proteins and simple lipid bilayers, small molecules can interact with other essential biomacromolecules, which can influence their stability, solubility, and biological activity.

Carbohydrates: One area of significant research is the complexation of phenolic compounds with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules. scirp.org This complexation can enhance the aqueous solubility, stability, and bioavailability of the guest compound. scirp.org Numerous studies have demonstrated the successful complexation of hydroxycinnamic acids like caffeic and ferulic acid with different types of cyclodextrins (α-CD, β-CD, and their derivatives). scirp.org The formation of these inclusion complexes is typically characterized by a 1:1 stoichiometric ratio, and the stability of the complex is described by the binding constant. scirp.org It is highly probable that this compound, with its hydrophobic phenylpropanoid structure, can also form stable inclusion complexes with cyclodextrins. Such complexation would be a valuable strategy for formulation development.

Lipids: The interaction of phenolic compounds with complex lipid structures, such as those in lipoproteins, is an area of growing interest. However, specific studies detailing the complexation of this compound with lipids or lipoproteins are currently lacking. Such interactions could be significant for the transport of THCA in the bloodstream and its partitioning into lipid-rich tissues.

Nucleic Acids: The potential for small molecules to interact with DNA and RNA is of great importance, particularly in the context of anticancer and antiviral research. Phenolic compounds have been shown to interact with DNA through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate backbone. These interactions can lead to the stabilization or destabilization of the DNA duplex and can interfere with the processes of replication and transcription. While some flavonoids and other polyphenols have been studied for their DNA-binding properties, there is a notable absence of research specifically investigating the complexation of this compound with nucleic acids. Given its planar aromatic ring and hydrogen-bonding potential, such interactions are theoretically possible and warrant investigation.

Role of THCA in Modulating Enzyme Activity Beyond Specific Inhibitory Mechanisms

While the direct inhibition of an enzyme's active site is a common mechanism of action, many compounds, including phenolic acids, can modulate enzyme activity through more complex and indirect means. These can include allosteric regulation, alteration of enzyme expression, or interference with upstream signaling pathways that control enzyme function.

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In microglial cells, THCA has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). nih.gov The activation of Nrf2 by THCA leads to an increased expression of HO-1, which in turn helps to mitigate oxidative stress and the inflammatory response. nih.gov This represents an indirect but potent way of modulating the cellular enzymatic landscape to favor a protective state.

Furthermore, the activation of Nrf2 by THCA in these studies was shown to be dependent on the phosphorylation of p38 mitogen-activated protein kinase (MAPK), indicating that THCA can influence the activity of upstream kinases that control major cellular signaling cascades. nih.gov

Other research on hydroxycinnamic acids has shown they can act as inhibitors of enzymes involved in their own metabolism, such as sulfotransferases (SULTs). nih.gov Flavonoids, which often co-exist with hydroxycinnamic acids in the diet, have been identified as potent inhibitors of SULT1A1, the primary enzyme responsible for the sulfation of these acids. nih.gov By inhibiting this metabolic enzyme, flavonoids can increase the bioavailability of hydroxycinnamic acids. While not a direct modulation by THCA itself, this highlights the complex interplay of enzyme regulation within a biological system.

Moreover, some hydroxycinnamic acid derivatives have been identified as mixed-type inhibitors of enzymes like pyruvate (B1213749) carboxylase, suggesting they may bind to sites other than the active site (allosteric sites) to modulate enzyme function. nih.gov Allosteric modulation, where binding at one site affects the activity at a distinct functional site, is a crucial mechanism for fine-tuning metabolic pathways. The ability of THCA and related compounds to engage in such regulatory mechanisms underscores their potential to act as subtle but significant modulators of cellular function, extending far beyond simple competitive inhibition.

Table 2: Examples of Enzyme/Pathway Modulation by this compound (THCA) and Related Compounds

| Enzyme/Pathway | Modulating Compound(s) | Observed Effect | Mechanism |

|---|---|---|---|

| Nrf2/HO-1 Pathway | This compound | Activation/Upregulation | Induction of Nrf2 phosphorylation (via p38 MAPK), leading to increased HO-1 expression. |

| Sulfotransferases (SULTs) | Flavonoids (e.g., Luteolin, Quercetin) | Inhibition | Inhibition of hydroxycinnamic acid sulfation, potentially increasing their bioavailability. |

| Pyruvate Carboxylase | α-Hydroxycinnamic acid derivatives | Inhibition (Mixed-type) | Competitive inhibition with respect to pyruvate and mixed-type with respect to ATP, suggesting potential allosteric interaction. |

| MAP Kinases (p38) | This compound | Activation (Phosphorylation) | Upstream signaling event leading to Nrf2 activation. |

Theoretical and Computational Research on 3,4,5 Trihydroxycinnamic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 3,4,5-trihydroxycinnamic acid (THCA). These computational methods provide insights into molecular geometries, vibrational frequencies, and electronic properties that are often complementary to experimental data. researchgate.netresearchgate.net

Studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize the geometry of THCA and its tautomers. researchgate.netresearchgate.net These calculations help in understanding the molecule's stable conformations. Furthermore, vibrational frequency calculations are performed to predict infrared and Raman spectra, aiding in the interpretation of experimental spectroscopic data. researchgate.netresearchgate.net The effect of different solvent environments on the molecular properties of similar compounds has also been investigated using polarized continuum models (PCM), which has shown that properties like geometrical parameters and vibrational frequencies can be solvent-dependent. researchgate.netresearchgate.net

The arrangement of hydroxyl groups on the phenyl ring is a key determinant of the antioxidant activity of hydroxycinnamic acids. nih.gov Theoretical studies have shown that increasing the number of hydroxyl groups generally leads to higher antioxidant capacity. core.ac.uk Specifically, the pyrogallol (B1678534) moiety in THCA is associated with a better antioxidant profile compared to the catechol group found in caffeic acid. core.ac.uk Electrochemical studies, supported by theoretical calculations, have investigated the oxidation potentials of hydroxycinnamic acids, revealing that the introduction of a third hydroxyl group in THCA leads to a considerable decrease in the peak potential compared to dihydroxy derivatives. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Changes and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological targets. researchgate.net These simulations can provide detailed information on conformational changes, binding stability, and the specific interactions that govern ligand-receptor recognition. nih.govmdpi.comchemrxiv.org

In the context of this compound and its derivatives, MD simulations have been employed to understand their interactions with various protein targets. For instance, simulations have been used to analyze the stability of ligand-protein complexes over time, often for tens of nanoseconds. mdpi.comnih.govresearchgate.net These studies typically calculate the root-mean-square deviation (RMSD) to assess the stability of the ligand within the binding pocket. nih.govresearchgate.net

MD simulations can reveal crucial non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the receptor. mdpi.com For example, in studies of similar compounds, MD simulations have shown stable interactions with key residues in the active site of target proteins. mdpi.com These simulations can also elucidate the role of water molecules in mediating ligand-receptor interactions. chemrxiv.org The insights gained from MD simulations are valuable for understanding the molecular basis of the biological activities of compounds like THCA and for guiding the design of more potent analogs. nih.gov

In Silico Prediction of Biological Activities and Pathway Analysis (e.g., Protein-Protein Interaction Networks)

In silico methods are increasingly used to predict the biological activities of chemical compounds and to elucidate the underlying molecular pathways. nih.govresearchgate.net These computational approaches can accelerate drug discovery by identifying potential protein targets and predicting a compound's pharmacological profile. researchgate.net

For derivatives of this compound, in silico tools have been used to predict a range of biological activities. sciforum.net For example, studies have employed software to predict potential targets and have used molecular docking to analyze the interactions with these targets. sciforum.net In one study, 128 derivatives of this compound were screened for their potential antitumor activity against retinoblastoma. sciforum.net The study used a predictive model and molecular docking to identify a promising candidate with strong ligand-receptor interaction energy. sciforum.net